N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-4-[4-(N-(4-bromophenyl)anilino)phenyl]-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26Br2N2/c37-29-15-23-35(24-16-29)39(31-7-3-1-4-8-31)33-19-11-27(12-20-33)28-13-21-34(22-14-28)40(32-9-5-2-6-10-32)36-25-17-30(38)18-26-36/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZPWVLMUUASEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584704 | |
| Record name | N~4~,N~4'~-Bis(4-bromophenyl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344782-48-5 | |
| Record name | N~4~,N~4'~-Bis(4-bromophenyl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4,N4'-bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 344782-48-5
- Molecular Formula : C₃₆H₂₆N₂Br₂
- Molecular Weight : 646.41 g/mol
- Structure : A biphenyl diamine core substituted with two phenyl and two 4-bromophenyl groups at the N4 and N4' positions .
Applications :
Primarily used in organic electronics, such as organic light-emitting diodes (OLEDs) and perovskite solar cells, due to its hole-transporting properties and tunable electronic characteristics .
Comparison with Structurally Similar Compounds
Table 1: Structural and Electronic Comparison
Key Findings :
Substituent Effects: Bromine: The target compound’s bromophenyl groups introduce electron-withdrawing effects, lowering LUMO levels compared to non-brominated analogs like TBBD or BPBPA. This enhances electron affinity, beneficial for charge injection in OLEDs . Phenyl vs. Biphenyl/Naphthyl: Compounds with biphenyl (TBBD, BPBPA) or naphthyl (a-NPB) substituents exhibit extended conjugation, improving charge mobility. However, bulky groups (e.g., naphthyl in a-NPB) may reduce solubility .
Device Performance: Efficiency: TBBD achieves a high external quantum efficiency (EQE) of 15.2% in OLEDs due to its small ΔEST (0.06 eV) and high photoluminescence quantum yield (PLQY, 92%) . The target compound’s efficiency is likely lower due to bromine-induced non-radiative decay. Stability: VNBP’s crosslinkable vinyl groups enable superior operational stability in solar cells (retains efficiency under moisture), whereas brominated compounds (e.g., target compound, TAB) lack this feature .
Synthetic Accessibility: Brominated derivatives (e.g., TAB, target compound) are synthesized via efficient bromination with NBS, achieving >95% yields without purification . Non-brominated analogs (e.g., a-NPB) require multi-step syntheses involving coupling reactions .
Data Tables
Table 2: Device Performance Metrics
| Compound | EQE (%) | Luminance (cd/m²) | Stability (LT80) | Key Device Structure |
|---|---|---|---|---|
| Target | N/A | N/A | N/A | Likely similar to TBBD-based OLEDs |
| TBBD | 15.2 | >1000 | <1 h | ITO/HAT-CN/TBBD/TCTA/emitter:2c/TPBI |
| VNBP | 16.5 | N/A | >1000 h* | Perovskite/VNBP-MoO3 |
| a-NPB | ~8–10 | ~500–1000 | Moderate | ITO/a-NPB/Alq3/LiF |
*Under accelerated aging tests .
Preparation Methods
Palladium-Catalyzed Amination Using Sodium tert-Butoxide and Tri-tert-butylphosphine in Toluene
- Reagents: 3-Bromofluoranthene, N,N-diphenylbenzidine, sodium tert-butoxide, palladium acetate, tri-tert-butylphosphine
- Solvent: Toluene
- Conditions: 90 °C for 50 hours
- Yield: 34%
- 3-Bromofluoranthene (9.0 g, 32 mmol) is added incrementally to a mixture containing toluene (200 mL), tri-tert-butylphosphine (0.4 g, 20 mmol), palladium acetate (0.1 g, 4.5 mmol), N,N-diphenylbenzidine (4.8 g, 14 mmol), and sodium tert-butoxide (4.8 g, 50 mmol).
- The reaction mixture is heated at 90 °C for 50 hours under stirring.
- After cooling to room temperature, the resulting crystals are filtered and washed with toluene.
- The crude product undergoes purification by silica gel chromatography followed by sublimation.
- Mass spectrometry (MS) shows a molecular ion peak at m/z = 736.4.
- Proton nuclear magnetic resonance (^1H-NMR) reveals aromatic proton signals consistent with the expected structure.
- UV-Vis absorption peak at 443 nm.
- Fluorescence emission peak at 543 nm in dioxane.
| Parameter | Details |
|---|---|
| Catalyst | Palladium acetate |
| Ligand | Tri-tert-butylphosphine |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 90 °C |
| Reaction Time | 50 hours |
| Yield | 34% |
| Purification | Silica gel chromatography, sublimation |
| Characterization | MS, ^1H-NMR, UV-Vis, Fluorescence |
Comparative Summary of Preparation Methods
| Aspect | Method 1 (Toluene) | Method 2 (Xylene/Hexane) |
|---|---|---|
| Catalyst | Palladium acetate | Bis(dibenzylideneacetone)palladium(0) |
| Ligand | Tri-tert-butylphosphine | Tri-tert-butylphosphine (10 wt% in hexane) |
| Base | Sodium tert-butoxide | Sodium tert-butoxide |
| Solvent | Toluene | Dehydrated xylene |
| Temperature | 90 °C | 130 °C |
| Reaction Time | 50 hours | 4.5 hours |
| Atmosphere | Not specified (likely inert) | Nitrogen (inert) |
| Yield | 34% | 96% |
| Purification | Silica gel chromatography, sublimation | Silica gel chromatography, recrystallization |
| Advantages | Well-characterized, detailed spectral data | High yield, shorter reaction time |
| Disadvantages | Lower yield, longer reaction time | Requires inert atmosphere, more complex setup |
Research Findings and Notes
- The palladium-catalyzed amination (Buchwald-Hartwig type) is the core reaction for synthesizing N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine.
- Ligand choice (tri-tert-butylphosphine) and base (sodium tert-butoxide) are critical for achieving high coupling efficiency.
- Higher temperatures and inert atmospheres significantly improve reaction rates and yields.
- Purification typically involves silica gel chromatography followed by recrystallization or sublimation to achieve high purity.
- Spectroscopic characterizations (MS, ^1H-NMR, UV-Vis, fluorescence) confirm the structure and purity of the synthesized compound.
- The compound exhibits poor solubility in common solvents, which affects purification and handling.
Q & A
Q. What are the optimal synthetic routes for N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine, and how do reaction conditions influence yield?
The compound is synthesized via multi-step methods, including:
- Suzuki-Miyaura cross-coupling between 4-bromoaniline and biphenyl precursors, catalyzed by palladium complexes (e.g., Pd(PPh₃)₄) with potassium carbonate as a base in dimethyl sulfoxide (DMSO) at 80–100°C .
- Cyclization reactions using diarylamine precursors under blue LED irradiation with KOtBu in DMSO, achieving yields up to 66% .
Q. Key considerations :
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalyst loading : Pd-based catalysts (0.5–2 mol%) balance cost and activity .
- Purification : Recrystallization from toluene or column chromatography removes unreacted brominated byproducts .
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst/Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄/K₂CO₃ | DMSO | 40–65 | |
| Cyclization (LED) | KOtBu | DMSO | 66 |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm) and absence of unreacted amines .
- Infrared (IR) Spectroscopy : N-H stretches (~3400 cm⁻¹) and C-Br bonds (~560 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (646.413 g/mol) and isotopic patterns for bromine .
- Melting Point Analysis : Consistent melting points (e.g., 314°C for derivatives) indicate purity .
Purification validation : Use thin-layer chromatography (TLC) to monitor reaction progress and confirm single spots .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its performance in organic light-emitting diodes (OLEDs)?
The compound’s electron-rich diarylamine groups facilitate hole transport in OLEDs. Key findings include:
Q. Device Optimization :
- Doping ratios : 5–10 wt% dopant concentrations balance conductivity and film stability .
- Layer thickness : 40 nm HTLs optimize charge injection without increasing driving voltage .
Table 2 : OLED Performance Metrics
| Parameter | Value | Reference |
|---|---|---|
| Turn-on voltage | 3.2 V | |
| Luminance efficiency | 15 cd/A | |
| Half-life (T₅₀) | >500 hours |
Q. How can researchers resolve contradictions in reported electrochemical properties (e.g., oxidation potentials)?
Discrepancies in cyclic voltammetry (CV) data may arise from:
- Solvent/electrolyte effects : Use anhydrous dichloromethane (DCM) with 0.1 M TBAPF₆ for consistent measurements. Reported oxidation potentials range from 0.18–0.25 V vs. Fc/Fc⁺ .
- Purity : Impurities (e.g., residual palladium) alter redox behavior. Purify via sublimation (250°C under vacuum) .
- Film morphology : Spin-coated vs. vacuum-deposited films exhibit varying crystallinity, affecting charge transport .
Methodological recommendation : Standardize CV protocols across labs (scan rate: 100 mV/s, nitrogen atmosphere) .
Q. What strategies mitigate degradation during long-term device operation?
- Encapsulation : Use atomic layer deposition (ALD) of Al₂O₃ to block moisture/oxygen ingress .
- Thermal stability : Derivatives with bulky substituents (e.g., carbazole) reduce aggregation at >150°C .
- Dopant selection : F6-TCNNQ improves stability by passivating trap states in the HTL .
Accelerated aging tests : Expose devices to 85°C/85% RH for 500 hours; monitor luminance decay .
Methodological Guidelines
- Synthetic reproducibility : Document solvent drying (molecular sieves) and inert atmosphere (Ar/N₂) .
- Toxicity handling : While the compound shows low acute toxicity (LD₅₀ >2000 mg/kg), use PPE (gloves, goggles) and fume hoods .
- Data reporting : Include full synthetic protocols, HRMS spectra, and CV curves in supplementary materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
